
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (SO2Cl) attached to an aromatic ring. This particular compound is notable for its three butan-2-yl substituents at the 2, 4, and 6 positions on the benzene ring, which can influence its chemical reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonation of 2,4,6-Tri(butan-2-yl)benzene. This can be achieved by reacting the aromatic compound with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting nucleophilic substitution reactions lead to the formation of various derivatives, which can interact with biological targets or serve as intermediates in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: Similar structure but with isopropyl groups instead of butan-2-yl groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of butan-2-yl groups.
Benzene-1-sulfonyl chloride: Lacks the alkyl substituents on the benzene ring.
Uniqueness
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of three butan-2-yl groups, which can significantly influence its steric and electronic properties. These substituents can affect the compound’s reactivity, making it distinct from other sulfonyl chlorides with different alkyl or aryl groups.
Propriétés
Numéro CAS |
675122-11-9 |
|---|---|
Formule moléculaire |
C18H29ClO2S |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
2,4,6-tri(butan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C18H29ClO2S/c1-7-12(4)15-10-16(13(5)8-2)18(22(19,20)21)17(11-15)14(6)9-3/h10-14H,7-9H2,1-6H3 |
Clé InChI |
NDTMEOXMWBXLGD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC(=C(C(=C1)C(C)CC)S(=O)(=O)Cl)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
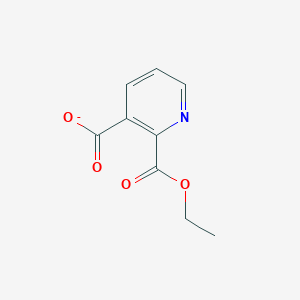
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
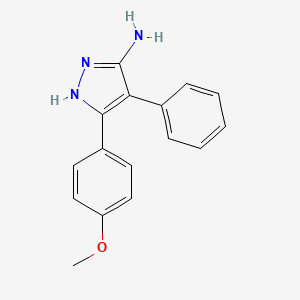
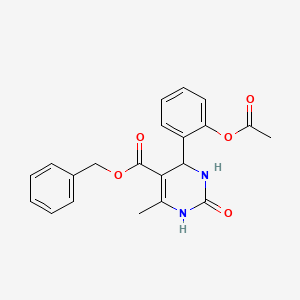

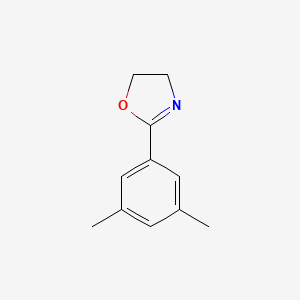
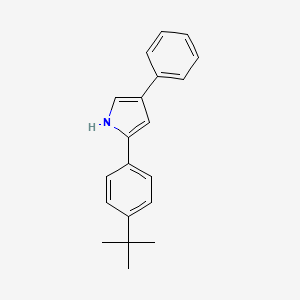
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)
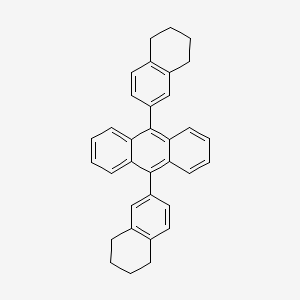
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)
![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
